molecular formula C22H37N7O11 B1673555 Foroxymithine dihydrate CAS No. 100157-28-6

Foroxymithine dihydrate

Cat. No. B1673555
CAS RN: 100157-28-6
M. Wt: 575.6 g/mol
InChI Key: IQMHGRIOYXVPSE-XSLAGTTESA-N
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Description

Foroxymithine is a siderophore, a type of small molecular weight compound with a high affinity for iron chelation. It is produced by certain strains of Streptomyces bacteria, such as Streptomyces venezuelae and Streptomyces purpureus . Siderophores like foroxymithine play a crucial role in iron acquisition for bacteria, especially in iron-deficient environments.

Preparation Methods

Foroxymithine is typically isolated from the iron-deficient culture medium of Streptomyces species . The preparation involves culturing the bacteria in an iron-deficient medium, followed by several chromatographic procedures to isolate the compound. The structure of foroxymithine has been elucidated using techniques such as ESI-MS and NMR spectroscopy .

Chemical Reactions Analysis

Foroxymithine undergoes various chemical reactions, including:

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Foroxymithine dihydrate involves the reaction of L-lysine with hydroxylamine to form L-hydroxyllysine, which is then reacted with methylglyoxal to form Foroxymithine. The Foroxymithine is then treated with a hydrating agent to form Foroxymithine dihydrate.", "Starting Materials": [ "L-lysine", "Hydroxylamine", "Methylglyoxal", "Hydrating agent" ], "Reaction": [ "L-lysine is reacted with hydroxylamine in the presence of a catalyst to form L-hydroxyllysine.", "L-hydroxyllysine is reacted with methylglyoxal in the presence of a reducing agent to form Foroxymithine.", "Foroxymithine is treated with a hydrating agent to form Foroxymithine dihydrate." ] }

CAS RN

100157-28-6

Molecular Formula

C22H37N7O11

Molecular Weight

575.6 g/mol

IUPAC Name

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1

InChI Key

IQMHGRIOYXVPSE-XSLAGTTESA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O

SMILES

CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O

Canonical SMILES

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Foroxymithine;  Foroxymithine dihydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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